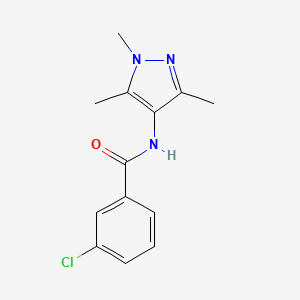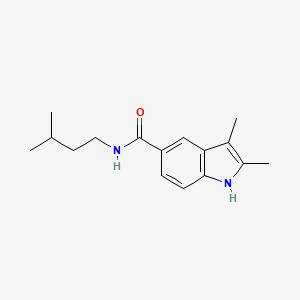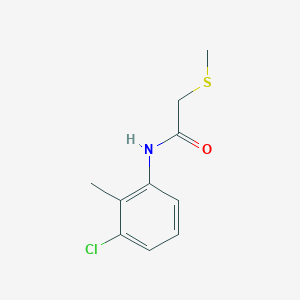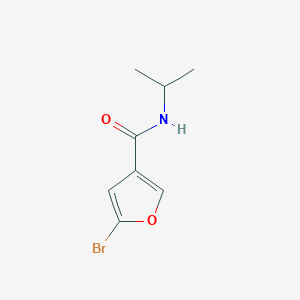![molecular formula C14H18FNO B7475522 N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide, commonly known as FMe-CPP, is a chemical compound that belongs to the class of psychoactive drugs. It is a research chemical that has been studied extensively for its potential use in the treatment of various neurological disorders. FMe-CPP has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for scientific research.
Mécanisme D'action
FMe-CPP is believed to act on the glutamate receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. It is an agonist of the NMDA receptor, which means it enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood, memory, and learning.
Biochemical and Physiological Effects:
FMe-CPP has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance memory and learning, improve mood, and reduce anxiety. FMe-CPP has also been found to increase the release of dopamine and serotonin, which are important neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
FMe-CPP has several advantages as a research chemical. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, FMe-CPP also has several limitations. It is a psychoactive compound, which means it can have an impact on behavior and cognition, making it difficult to interpret experimental results. Additionally, FMe-CPP has not been extensively studied in humans, so its safety and efficacy are not well understood.
Orientations Futures
There are several future directions for research on FMe-CPP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Further research is needed to understand the safety and efficacy of FMe-CPP in humans. Another area of interest is the development of new compounds that are similar to FMe-CPP but have fewer psychoactive effects. This could lead to the development of new treatments for neurological disorders that are safer and more effective than current treatments.
Méthodes De Synthèse
The synthesis of FMe-CPP involves the reaction of 2-fluorobenzylamine with cyclopentanone in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis of FMe-CPP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
FMe-CPP has been extensively studied for its potential use in the treatment of various neurological disorders. It has been found to have a positive effect on memory and learning, making it a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders. FMe-CPP has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-16(14(17)11-6-2-3-7-11)10-12-8-4-5-9-13(12)15/h4-5,8-9,11H,2-3,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXTKMVNPMZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)